Prunetinoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Prunetinoside is a natural flavonoid glycoside that is found in various plants, including Prunus mume, a traditional Chinese medicine. This compound has gained attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. In

Aplicaciones Científicas De Investigación

Aplicaciones Antiinflamatorias

Prunetinoside exhibe efectos antiinflamatorios significativos en las células inmunitarias. Se ha demostrado que inhibe la respuesta inflamatoria provocada por el lipopolisacárido (LPS) en las células de macrófagos RAW264.7 de ratón. Esto se logra mediante la supresión de la vía NF-κB y la activación de la vía de señalización mediada por JNK . La capacidad del compuesto para reducir la expresión de citoquinas proinflamatorias como COX2 e iNOS lo convierte en un candidato potencial para el tratamiento de enfermedades inflamatorias.

Potencial Farmacológico

En farmacología, la acción antiinflamatoria de this compound sugiere su utilidad en el desarrollo de nuevos fármacos antiinflamatorios. Su naturaleza no citotóxica y la capacidad de revertir la citotoxicidad en células estimuladas por LPS resaltan su perfil de seguridad y potencial terapéutico .

Importancia Bioquímica

El impacto de this compound en las vías bioquímicas, particularmente su interacción con las vías NF-κB y MAPK, subraya su importancia bioquímica. La modulación de estas vías es crucial en la respuesta celular a la inflamación y el estrés .

Aspectos de Biología Molecular

La biología molecular se beneficia de la capacidad de this compound para influir en la expresión genética. El efecto del compuesto en la expresión de citoquinas y proteínas de señalización puede proporcionar información sobre los mecanismos de regulación genética involucrados en la inflamación .

Impacto Inmunológico

El papel de this compound en la inmunología es evidente por su impacto en las células de macrófagos, que son actores clave en el sistema inmunitario. Al alterar la producción de óxido nítrico e interleucina-6, this compound puede modular la respuesta inmunitaria, lo cual es vital para comprender y tratar los trastornos relacionados con el sistema inmunitario .

Avances Biotecnológicos

El estudio de this compound contribuye a los avances biotecnológicos al proporcionar un compuesto natural que puede ser modificado o mejorado para su uso terapéutico. Su origen vegetal ofrece una alternativa a los fármacos químicos, lo que constituye una tendencia creciente en la biotecnología .

Potencial en el Descubrimiento de Fármacos

La interacción de this compound con proteínas clave involucradas en la inflamación podría ayudar en los esfuerzos de descubrimiento de fármacos. Los estudios de acoplamiento molecular que muestran cómo this compound se une covalentemente a NF-κB para suprimir la inflamación pueden informar el diseño de nuevos agentes antiinflamatorios .

Mecanismo De Acción

Target of Action

Prunetinoside, also known as prunetin-5-O-glucoside (PUG), is a plant-based active compound . It primarily targets the NF-κB and JNK-Mediated Signaling Pathway in immune cells . These targets play a crucial role in the immune response, particularly in inflammation .

Mode of Action

This compound interacts with its targets by suppressing NF-κB and activating the JNK-Mediated Signaling Pathway . This interaction results in a significant decrease in the expression of pro-inflammatory cytokines, such as COX2 and iNOS .

Biochemical Pathways

The biochemical pathways affected by this compound include the NF-κB and MAPK pathways . This compound administration dramatically reduces the phosphorylation of p-Iκbα, p-NF-κB 65, and p-JNK . Remarkably, after this compound treatment, p-P38 and p-ERK remain unchanged .

Pharmacokinetics

Its non-cytotoxic nature and its ability to reverse cytotoxicity in lipopolysaccharide (lps)-stimulated cells suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The molecular and cellular effects of this compound’s action include a significant decrease in nitric oxide (NO) and interleukin-6 (IL-6) in treated cells . It also downregulates the expression of two important pro-inflammatory cytokines, COX2 and iNOS, in a dose-dependent manner . Other pro-inflammatory cytokines, such as IL-1β, IL-6, and TNFα, had reduced mRNA expression after this compound treatment .

Action Environment

It is known that this compound exerts its anti-inflammatory effects on immune cells, suggesting that its action, efficacy, and stability may be influenced by the immune environment .

Análisis Bioquímico

Biochemical Properties

Prunetinoside plays a crucial role in biochemical reactions, particularly in the context of inflammation. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to interact with nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These interactions are pivotal in modulating the inflammatory response. This compound inhibits the phosphorylation of NF-κB and certain MAPK pathway proteins, thereby reducing the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Cellular Effects

This compound exerts significant effects on various cell types, particularly immune cells like macrophages. In studies involving mouse macrophage RAW264.7 cells, this compound was found to reduce the levels of nitric oxide (NO) and IL-6, both of which are markers of inflammation. Additionally, this compound downregulates the expression of cyclooxygenase-2 (COX2) and inducible nitric oxide synthase (iNOS) in a dose-dependent manner. These effects highlight this compound’s role in modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds covalently to NF-κB, thereby inhibiting its activation and subsequent translocation to the nucleus. This inhibition prevents the transcription of pro-inflammatory genes. Additionally, this compound activates the c-Jun N-terminal kinase (JNK) pathway, which further modulates the inflammatory response. These molecular interactions underscore the compound’s ability to inhibit enzyme activity and alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade rapidly. Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods. In both in vitro and in vivo studies, this compound has demonstrated sustained efficacy in reducing inflammation without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation without causing adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings suggest that while this compound has therapeutic potential, careful consideration of dosage is essential to avoid toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and immune response. It interacts with enzymes such as COX2 and iNOS, which are key players in the inflammatory process. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators. Additionally, this compound affects metabolic flux and metabolite levels, further modulating the inflammatory response .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization within cells is influenced by these interactions, leading to its accumulation in specific cellular compartments where it exerts its effects .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that this compound reaches its site of action, where it can effectively modulate inflammatory pathways and exert its therapeutic effects .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Prunetinoside involves the conversion of 2,4,6-trimethoxybenzaldehyde to the final product through several steps.", "Starting Materials": [ "2,4,6-trimethoxybenzaldehyde", "Sodium borohydride", "Methanol", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Methanol", "Chloroacetyl chloride", "Triethylamine", "Methanol", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Methanol", "Sodium hydroxide", "Methanol", "Acetic acid", "Methanol", "Methanol", "Ethanol" ], "Reaction": [ "2,4,6-trimethoxybenzaldehyde is reduced to 2,4,6-trimethoxybenzyl alcohol using sodium borohydride in methanol.", "2,4,6-trimethoxybenzyl alcohol is acetylated using acetic anhydride and pyridine to form 2,4,6-trimethoxybenzyl acetate.", "2,4,6-trimethoxybenzyl acetate is reacted with methanesulfonic acid in methanol to form 2,4,6-trimethoxybenzyl methanesulfonate.", "2,4,6-trimethoxybenzyl methanesulfonate is reacted with chloroacetyl chloride and triethylamine in methanol to form 2,4,6-trimethoxybenzyl 2-chloroacetylthiomethanesulfonate.", "2,4,6-trimethoxybenzyl 2-chloroacetylthiomethanesulfonate is reacted with sodium methoxide in methanol to form 2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonate.", "2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonate is reacted with hydrochloric acid in methanol to form 2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonic acid.", "2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonic acid is reacted with sodium hydroxide in methanol to form 2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthioacetate.", "2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthioacetate is reacted with acetic acid in methanol to form Prunetinoside.", "Prunetinoside is purified using methanol and ethanol." ] } | |

| 89595-66-4 | |

Fórmula molecular |

C22H22O10 |

Peso molecular |

446.4 g/mol |

Nombre IUPAC |

3-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O10/c1-29-12-6-14-17(18(25)13(9-30-14)10-2-4-11(24)5-3-10)15(7-12)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 |

Clave InChI |

AJAGLPDYKVWJQE-RECXWPGBSA-N |

SMILES isomérico |

COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O |

SMILES canónico |

COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O |

Origen del producto |

United States |

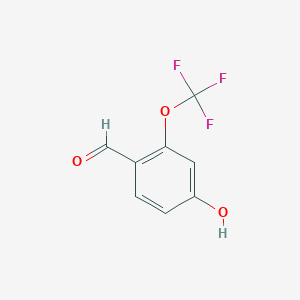

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

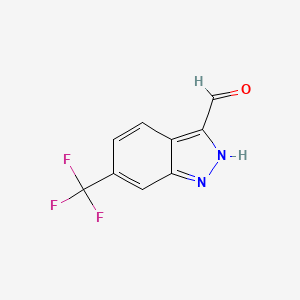

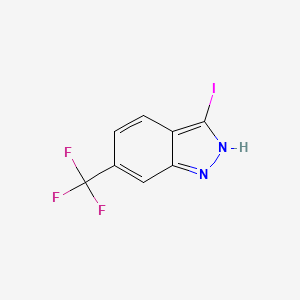

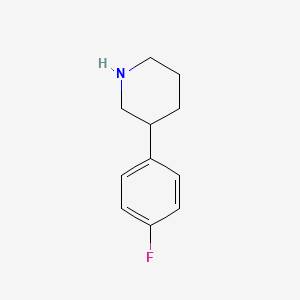

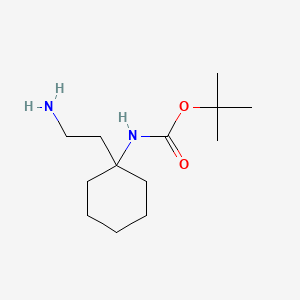

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593287.png)